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Compound of Interest

Compound Name: 4-Iodoquinazoline

CAS No.: 630067-18-4

Cat. No.: B1335914

Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-
Iodoquinazoline, a crucial heterocyclic compound with significant potential in medicinal

chemistry and drug development. As experimental spectra for this specific molecule are not

readily available in public databases, this document leverages established principles of

spectroscopic interpretation and data from analogous structures to provide a robust, predictive

analysis. This guide is intended for researchers, scientists, and drug development

professionals who require a thorough understanding of the structural characterization of this

important molecule.

Introduction
4-Iodoquinazoline belongs to the quinazoline family of fused heterocycles, which are integral

components of numerous biologically active compounds, including approved drugs for cancer

therapy. The introduction of an iodine atom at the 4-position of the quinazoline ring system

significantly influences its electronic properties and reactivity, making it a valuable intermediate

for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is

paramount for confirming the identity and purity of 4-Iodoquinazoline in any research or

development endeavor. This guide will delve into the predicted Nuclear Magnetic Resonance
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(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Iodoquinazoline, providing a

comprehensive reference for its structural elucidation.

Molecular Structure and Numbering
To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the

quinazoline ring system is presented below.

Caption: Molecular structure of 4-Iodoquinazoline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 4-Iodoquinazoline are detailed below.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Iodoquinazoline is expected to show five distinct signals in the

aromatic region. The chemical shifts are predicted based on the known spectrum of quinazoline

and the substituent effects of the iodine atom. Iodine, being an electronegative and anisotropic

atom, will influence the chemical shifts of the neighboring protons.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 8.8 - 9.0 Singlet (s) -

H-5 8.1 - 8.3 Doublet (d) 8.0 - 9.0

H-6 7.7 - 7.9 Triplet (t) 7.0 - 8.0

H-7 7.9 - 8.1 Triplet (t) 7.0 - 8.0

H-8 8.0 - 8.2 Doublet (d) 8.0 - 9.0

Interpretation:

H-2: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded

proton in the pyrimidine ring, appearing as a sharp singlet.
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H-5 and H-8: These protons are in the ortho positions of the benzene ring relative to the

fused pyrimidine ring. They are expected to appear as doublets due to coupling with their

respective neighboring protons (H-6 and H-7).

H-6 and H-7: These protons are in the meta positions and will appear as triplets due to

coupling with their two neighboring protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of 4-Iodoquinazoline.

The iodine substituent will have a significant effect on the chemical shift of the carbon to which

it is attached (C-4) due to the "heavy atom effect".

Carbon Predicted Chemical Shift (δ, ppm)

C-2 155 - 158

C-4 105 - 115

C-4a 150 - 153

C-5 128 - 130

C-6 127 - 129

C-7 133 - 135

C-8 129 - 131

C-8a 151 - 154

Interpretation:

C-4: The direct attachment of the iodine atom is expected to cause a significant upfield shift

(lower ppm value) for C-4 compared to an unsubstituted or chloro-substituted quinazoline.

C-2, C-4a, and C-8a: These carbons are adjacent to nitrogen atoms and are expected to

appear at lower field (higher ppm values).
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C-5, C-6, C-7, and C-8: These carbons of the benzene ring will have chemical shifts in the

typical aromatic region.

Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a small molecule like 4-Iodoquinazoline is

as follows:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse ¹H spectrum with a 90° pulse.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64

scans).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0 to 200 ppm.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Iodoquinazoline will be dominated by the vibrations of the quinazoline ring

system and the C-I bond.
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3050 - 3150 Medium

C=N Stretch 1610 - 1630 Strong

Aromatic C=C Stretch 1450 - 1600 Medium to Strong

C-H in-plane bending 1000 - 1300 Medium

C-H out-of-plane bending 750 - 900 Strong

C-I Stretch 500 - 600 Medium

Interpretation:

The spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds of

the quinazoline ring.[1]

A strong band corresponding to the C=N stretching vibration is expected.[1]

The C-I stretching vibration will appear in the far-infrared region of the spectrum.

Experimental Protocol: FT-IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is as follows:

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide

(KBr) using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6970995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6970995/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335914?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the KBr pellet in the sample holder and record the sample spectrum.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum:

Molecular Ion (M⁺): The molecular weight of 4-Iodoquinazoline (C₈H₅IN₂) is 255.96 g/mol .

Therefore, the molecular ion peak is expected at m/z 256.

Major Fragments:

[M-I]⁺: Loss of the iodine atom (127 amu) is a likely fragmentation pathway, resulting in a

peak at m/z 129. This fragment corresponds to the quinazoline cation.

[M-HCN]⁺: Loss of a neutral hydrogen cyanide molecule (27 amu) from the pyrimidine ring

is a common fragmentation for quinazolines, which would give a peak at m/z 229.

[C₇H₅N]⁺: Further fragmentation of the quinazoline ring could lead to a benzonitrile-type

fragment at m/z 103.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A standard procedure for obtaining an EI-MS spectrum is as follows:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV) to cause ionization and fragmentation.

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic data for 4-Iodoquinazoline. The presented NMR, IR, and MS data, along with

their interpretations and standard experimental protocols, offer a valuable resource for

scientists working with this compound. While these predictions are based on sound scientific

principles and data from related structures, it is imperative that they are confirmed by

experimental data whenever a new batch of 4-Iodoquinazoline is synthesized or utilized. This

rigorous approach to structural verification ensures the integrity and reproducibility of research

and development outcomes in the pursuit of new therapeutic agents.
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iodoquinazoline-a-technical-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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